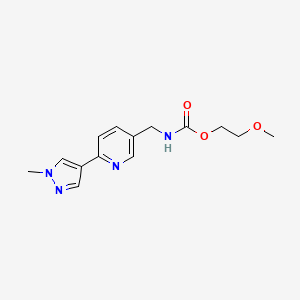
2-methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. These types of structures are often found in pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyrazole and pyridine rings as distinct, planar ring structures. The methoxyethyl and carbamate groups would be attached to specific carbon atoms in these rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of the methoxyethyl and carbamate groups, as well as any other substituents on the pyrazole and pyridine rings .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazole derivatives exhibit significant antimicrobial properties. Researchers have synthesized various imidazole-containing compounds and evaluated their antibacterial, antifungal, and antiparasitic activities. For instance, the compound 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis strains .
Antiprotozoal Activity
Imidazole-based compounds have shown promise as antiprotozoal agents. Notably, compound 13 exhibited potent in vitro antipromastigote activity, making it a potential candidate for combating protozoan infections .
Anticancer Potential
While not directly related to the mentioned compound, imidazole derivatives have been investigated for their antitumor properties. Researchers have explored their effects on cancer cell lines, including breast, lung, and colon cancer. However, further studies are needed to determine the specific impact of the compound .
Anti-Inflammatory Effects
Certain imidazole-containing compounds possess anti-inflammatory properties. These molecules may modulate inflammatory pathways and cytokine production, potentially aiding in the treatment of inflammatory diseases .
Enzyme Inhibition
Imidazole derivatives can act as enzyme inhibitors. For instance, small-molecule urea derivatives were identified as novel inhibitors of NAMPT (nicotinamide phosphoribosyltransferase), a key enzyme involved in cellular metabolism and cancer progression .
Synthetic Applications
Imidazole serves as a versatile synthon in organic synthesis. Researchers have employed it as a building block for constructing more complex molecules. Its reactivity allows for diverse functionalization, making it valuable in drug development .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing a 1h-pyrazol-4-yl moiety, have been reported to exhibit a broad range of biological activities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that compounds with similar structures have been reported to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways
Pharmacokinetics
It’s worth noting that the compound’s solubility in dmso is reported to be high , which could potentially impact its bioavailability
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can impact the compound’s stability and effectiveness. For instance, this compound is recommended to be stored at room temperature
Eigenschaften
IUPAC Name |
2-methoxyethyl N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-18-10-12(9-17-18)13-4-3-11(7-15-13)8-16-14(19)21-6-5-20-2/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPGBYYVHOZXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxyethyl ((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2428838.png)
![N-(4-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2428839.png)
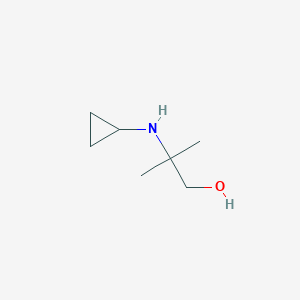
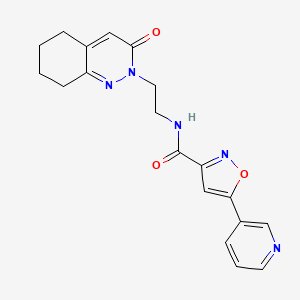
![methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2428843.png)
![methyl 4-(2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2428844.png)
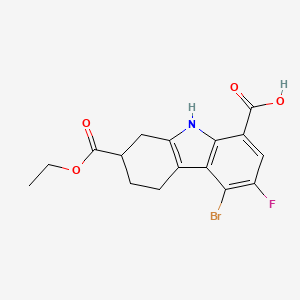
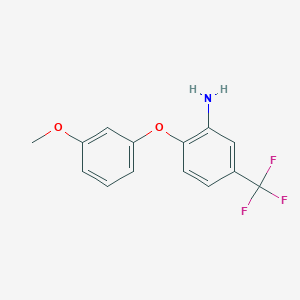
![N-cyclohexyl-2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2428849.png)
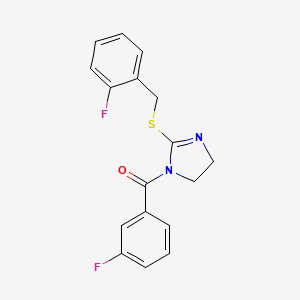
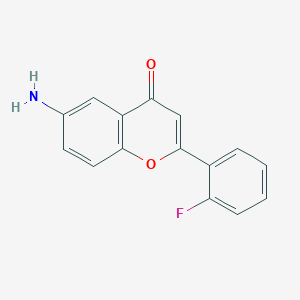
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2428855.png)
![4-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2428856.png)